molecular formula C22H29N3O4 B2718317 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049345-45-0

2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2718317
CAS RN: 1049345-45-0
M. Wt: 399.491
InChI Key: NQEMPVJDRLHNQY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist and has been shown to have promising results in preclinical studies for the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Scientific Research Applications

Cetirizine: Antihistamine Research

Cetirizine, a compound related to the piperazine class, demonstrates the potential of similar compounds in treating allergies and rhinitis. It acts as a selective H1 histamine receptor antagonist, highlighting the importance of research into piperazine derivatives for allergic conditions (J. Arlette, 1991).

Memory Enhancement Studies

Research on a compound structurally similar to 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has explored its effects on memory capabilities in mice. Such studies underscore the potential of piperazine derivatives in developing treatments aimed at improving cognitive functions (Li Ming-zhu, 2008).

Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel compounds derived from visnaginone and khellinone, which include functionalities similar to the query compound, has indicated significant anti-inflammatory and analgesic activities. These findings point to the broader therapeutic applications of such molecular structures in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Marine Actinobacterium Metabolites

Studies on the bioactive metabolites of the marine actinobacterium Streptomyces sp. KMM 7210 have identified compounds with structural similarities to the query, demonstrating cytotoxic activities. This research highlights the potential of natural sources in discovering bioactive compounds with therapeutic properties (M. P. Sobolevskaya et al., 2007).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-5-3-18(4-6-19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-9-7-20(28-2)8-10-21/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEMPVJDRLHNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

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